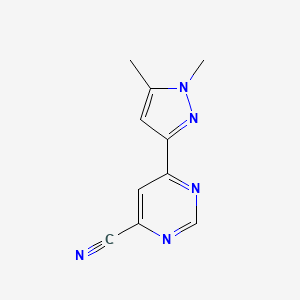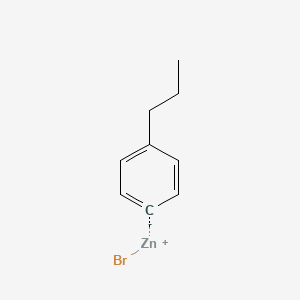
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol or amine to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate and sodium azide remains common, with reaction conditions optimized for higher yields and purity. The process involves careful control of temperature and reaction times to ensure the stability of intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis . It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides and proteins.
Biology and Medicine: The compound is also used in biological and medicinal research for the synthesis of bioactive molecules. Its stability and ease of removal make it ideal for use in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as a protecting group is crucial in the large-scale synthesis of complex organic molecules used in various applications.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects amine groups during chemical reactions . The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine group . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Carbamic acid esters: A broader class of compounds that includes various carbamates with different alkyl groups.
Uniqueness: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are required.
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-10(17-15(21)22-16(2,3)4)9-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8,10H,9H2,1-4H3,(H,17,21)/t10-/m0/s1 |
Clé InChI |
NMERJCWBQHVGAD-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
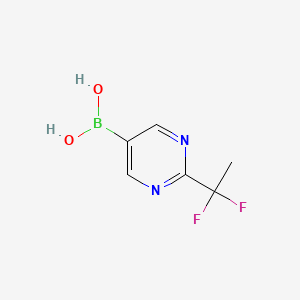
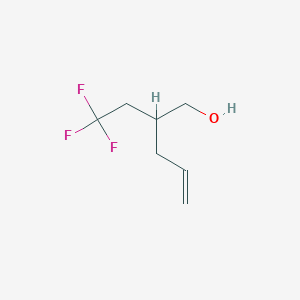

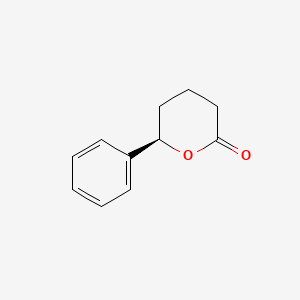


![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
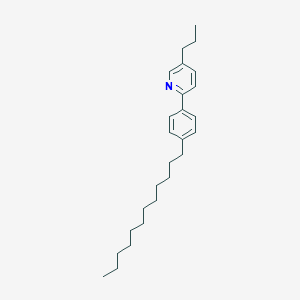

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
